Oral Bioavailability and CNS Penetration: Risdiplam vs. Nusinersen (Intrathecal ASO)
Risdiplam is orally bioavailable with systemic distribution and reliable CNS penetration, whereas nusinersen requires intrathecal administration via lumbar puncture for CNS delivery [1][2]. This difference in route of administration eliminates procedure-related risks, reduces healthcare resource utilization, and enables at-home dosing [3].
| Evidence Dimension | Route of administration and CNS delivery |
|---|---|
| Target Compound Data | Oral, once-daily dosing; systemic bioavailability with CNS penetration; plasma tmax 1-4 hours [4][5] |
| Comparator Or Baseline | Nusinersen: Intrathecal injection; loading doses (days 0, 14, 28, 63) followed by maintenance every 4 months [6] |
| Quantified Difference | Non-invasive oral vs. invasive intrathecal; risdiplam achieves ~1:1 CNS:plasma exposure ratio [7] |
| Conditions | Human pharmacokinetic studies and clinical trial programs |
Why This Matters
Oral administration eliminates procedural burden and enables consistent, at-home dosing, expanding patient access and improving adherence in both clinical and research settings.
- [1] Pharmacokinetics of therapies approved for spinal muscular atrophy: A narrative review of current evidence. J Int Med Res. 2025. doi: 10.1177/03000605251397777. View Source
- [2] Poirier A, et al. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs. Pharmacol Res Perspect. 2018 Nov 29;6(6):e00447. doi: 10.1002/prp2.447. View Source
- [3] Risdiplam - PTC Therapeutics/Roche. AdisInsight Drug Profile. Springer Nature. Updated 2025 Nov 06. View Source
- [4] Sturm S, et al. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier. Br J Clin Pharmacol. 2019 Jan;85(1):181-193. doi: 10.1111/bcp.13786. View Source
- [5] Risdiplam (Evrysdi). Davis's Drug Guide. DrugBank. Accessed 2026. View Source
- [6] Nusinersen (Spinraza) Prescribing Information. Biogen. 2023. View Source
- [7] JEWELFISH Trial. NeurologyLive. 2025 Nov 16. View Source
